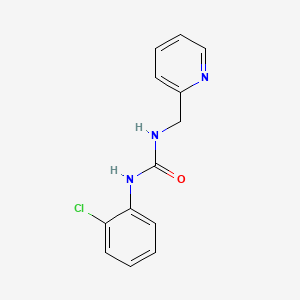

1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c14-11-6-1-2-7-12(11)17-13(18)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXWVMXFQBODTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=CC=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with pyridin-2-ylmethanamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis

The urea linkage undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces 2-chloroaniline and pyridin-2-ylmethylamine with CO₂ release.

-

Basic hydrolysis : Yields ammonium salts and carbamate intermediates.

Conditions :

-

Acidic: 6M HCl, reflux, 6–8 hours.

-

Basic: 2M NaOH, 80°C, 4 hours.

Oxidation

The pyridine ring can be oxidized to form N-oxides:

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Yield : 65–78% under optimized conditions.

Nucleophilic Aromatic Substitution

The chlorophenyl group participates in SNAr reactions:

Example : Reaction with sodium methoxide (NaOMe) in DMF replaces chlorine with methoxy groups.

Conditions : 120°C, 12 hours, 52% yield.

Functionalization of the Pyridine Ring

The pyridinylmethyl group undergoes:

-

Alkylation : With alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃.

-

Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ .

Key Reagents and Conditions

Major Reaction Products

Stability and Reactivity Insights

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH < 3 or > 10.

-

Thermal Stability : Decomposes above 200°C, releasing NH₃ and CO₂.

-

Solvent Effects :

Scientific Research Applications

Synthesis of 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with pyridine derivatives under controlled conditions. The general reaction scheme can be represented as follows:

This method allows for the introduction of various substituents on the pyridine ring, leading to a library of derivatives that can be screened for biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), MCF7 (breast cancer), and U87 MG (glioblastoma).

- IC50 Values : The compound showed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 3.90 |

| HCT116 | 4.20 |

| MCF7 | 5.10 |

| U87 MG | 6.00 |

These results suggest that the compound could serve as a lead for further development as an anticancer agent.

Case Study 1: Evaluation Against Lung Cancer

In a study published by MDPI, researchers synthesized a series of urea derivatives, including this compound, and evaluated their antiproliferative effects against A549 cells. The study reported:

- Methodology : MTT assay was employed to determine cell viability post-treatment.

- Findings : The compound significantly reduced cell viability compared to untreated controls, supporting its potential as a therapeutic agent for lung cancer.

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of various urea derivatives, including those with pyridine moieties. The findings indicated:

- Modifications : Alterations in the substituents on the pyridine ring enhanced biological activity.

- : The optimal configuration for maximum activity was identified, providing insights for future drug design.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea involves its interaction with molecular targets within biological systems. The chlorophenyl and pyridinylmethyl groups contribute to its binding affinity and specificity towards these targets. The compound can modulate various pathways, leading to its observed biological effects. For instance, it may inhibit specific enzymes or receptors, thereby altering cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea with analogous urea derivatives, focusing on structural modifications, physicochemical properties, and biological implications.

Substituent Variations and Molecular Features

Spectroscopic and Analytical Data

- IR Spectroscopy : Urea derivatives show characteristic NH (~3160 cm⁻¹) and carbonyl (1660–1675 cm⁻¹) stretches, as seen in 17c .

- HRMS : 5e’s molecular ion [M+H]⁺ at m/z 366.12405 confirms its structure .

Key Findings and Implications

Substituent Impact :

- Electron-Withdrawing Groups (e.g., –CF₃ in 5e and 7n) enhance binding to hydrophobic pockets .

- Heterocyclic Linkers (e.g., oxadiazole in 17c) improve structural rigidity and interaction with biological targets .

Biological Relevance :

- Fluorinated and chlorinated aryl groups are critical for activity in both pharmaceuticals (e.g., 5e) and agrochemicals (e.g., epoxiconazole) .

Synthetic Challenges :

- Moderate yields (62–69%) suggest room for optimization in urea-forming reactions .

Biological Activity

1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with pyridin-2-ylmethylamine in the presence of a base. The resulting urea derivatives can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity.

Antiproliferative Effects

Research has shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung), HCT-116 (colon), and PC-3 (prostate) cells. The compound has been evaluated using the MTT assay to determine cell viability and calculate IC50 values.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 1.53 ± 0.46 |

| This compound | HCT-116 | 1.11 ± 0.34 |

| This compound | PC-3 | 1.98 ± 1.27 |

The compound's activity was found to be comparable to that of established anticancer drugs like sorafenib, indicating its potential as a lead compound for further development .

The mechanism by which this compound induces antiproliferative effects involves apoptosis induction and cell cycle arrest at the G1 phase. Flow cytometry analyses have confirmed these findings, suggesting that the compound disrupts normal cellular functions leading to programmed cell death .

Antibacterial Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound may also possess antibacterial activity against various pathogens. For instance, it demonstrated effectiveness against E. faecalis and P. aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of similar urea derivatives, providing insights into structure-activity relationships (SAR). For example, modifications in the aromatic ring or substitution patterns significantly influence the biological efficacy of these compounds .

Notable Research Findings

- Apoptosis Induction : A study highlighted that certain derivatives could induce apoptosis in A549 cells in a concentration-dependent manner, emphasizing the importance of structural modifications for enhanced activity .

- Molecular Docking Studies : Computational studies have predicted strong interactions between the urea moiety and key residues in target proteins such as BRAF kinase, supporting its role as a potential inhibitor in cancer treatment .

Q & A

Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea, and how can reaction conditions be optimized?

A common approach involves coupling 2-chlorophenyl isocyanate with 2-(aminomethyl)pyridine under reflux in anhydrous dichloromethane. Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity . Characterization via -NMR and IR spectroscopy is critical to confirm urea bond formation (e.g., IR absorption at ~1650–1700 cm for carbonyl stretch) . For process optimization, factorial design (e.g., varying catalyst loading, temperature) coupled with response surface methodology can identify ideal conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

- -NMR : Peaks at δ 8.5–9.0 ppm (pyridyl protons) and δ 6.5–7.5 ppm (aromatic chlorophenyl protons) confirm structural motifs .

- IR Spectroscopy : Urea carbonyl stretch (~1680 cm) and N-H stretches (~3300 cm) .

- HPLC-MS : To assess purity and molecular ion ([M+H]) .

Consistent solvent selection (e.g., DMSO-d for NMR) minimizes artifacts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Anticancer activity : MTT assay using cancer cell lines (e.g., HepG2, MCF-7) to measure IC values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphatases, given urea’s hydrogen-bonding capacity .

- Cytotoxicity controls : Normal cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can computational methods elucidate the interaction mechanisms of this compound with biological targets?

- Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina. Focus on urea’s hydrogen bonds with catalytic lysine residues .

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions, guiding SAR studies .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

- Pyridyl substitution : Replacing 2-pyridyl with 4-pyridyl (as in ) alters steric hindrance, affecting binding pocket accessibility .

- Chlorophenyl position : 2-chloro vs. 3-chloro substitution () modulates electronic effects (Hammett σ values) and solubility .

- Methylation : Adding methyl groups to the pyridine ring () enhances lipophilicity (logP), improving membrane permeability .

Q. How can contradictory data in biological assays be resolved?

- Meta-analysis : Pool data from multiple studies (e.g., IC variability across cell lines) to identify confounding variables (e.g., serum concentration) .

- Dose-response refinement : Use Hill slope analysis to distinguish non-specific cytotoxicity from target-mediated effects .

- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. What advanced techniques optimize reaction scalability and reproducibility?

- Flow chemistry : Continuous synthesis minimizes batch variability and improves heat transfer for exothermic steps .

- Process analytical technology (PAT) : In-line IR monitoring ensures real-time reaction control .

- Design of Experiments (DoE) : Screen factors (e.g., solvent, catalyst) via Plackett-Burman design to rank their impact on yield .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.